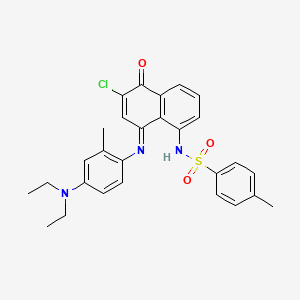![molecular formula C38H38N4O8 B14473390 1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol CAS No. 72088-97-2](/img/structure/B14473390.png)
1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane is a complex polymer. This compound is formed from the polymerization of 1,2-propanediol and various isocyanate compounds including 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane, and oxirane . It is commonly used in the production of polyurethane-based materials such as foams, adhesives, and coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 1,2-propanediol with isocyanate compounds. The reaction typically occurs under controlled conditions to ensure the proper formation of the polymer. The reaction conditions include maintaining specific temperatures and using catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized to produce high yields of the polymer with consistent quality. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane undergoes various chemical reactions including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: Substitution reactions can take place, where certain groups within the polymer are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired reaction and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions may result in modified polymers with different functional groups .
Applications De Recherche Scientifique
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane has various scientific research applications, including:
Chemistry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and oxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and methyloxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and 1,1’-methylenebis[4-isocyanatobenzene]
Uniqueness
The uniqueness of 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane lies in its specific combination of monomers, which imparts unique properties to the polymer. These properties include enhanced mechanical strength, chemical resistance, and versatility in various applications .
Propriétés
Numéro CAS |
72088-97-2 |
|---|---|
Formule moléculaire |
C38H38N4O8 |
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/2C15H10N2O2.C3H8O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2*1-8H,9H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
RRBBFSIMIHLJPL-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.CC(CO)O.C1CO1.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Numéros CAS associés |
72088-97-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


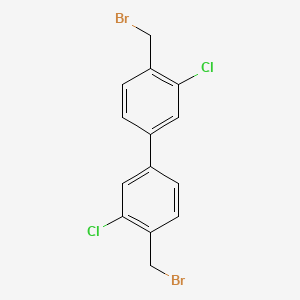
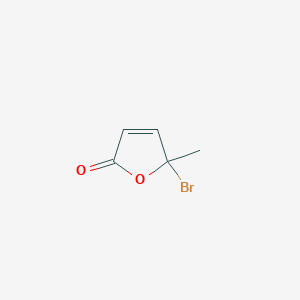
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
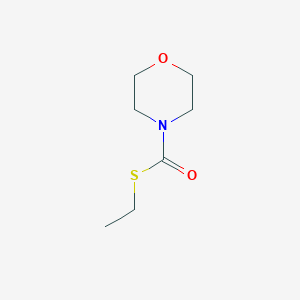
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
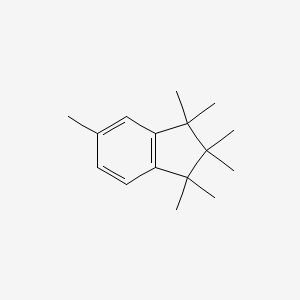
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
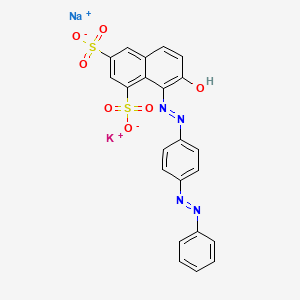


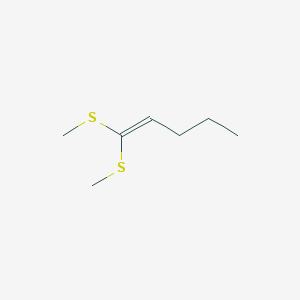
![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
